The compound 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor of Vascular Adhesion Protein-1 (VAP-1). This compound is notable for its unique structural features, which include a chlorophenoxy group and a diazepane moiety, suggesting possible interactions with biological targets involved in pain modulation and inflammatory processes.
This compound has been referenced in patent literature, particularly in the context of pain treatment formulations involving VAP-1 inhibitors. The synthesis and application of this compound are detailed in various chemical databases and patent filings, indicating its relevance in pharmaceutical research .
Chemically, this compound can be classified as:
The synthesis of 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:
Technical details regarding the exact reagents and conditions are often proprietary but generally involve standard organic synthesis techniques such as refluxing in organic solvents, use of catalysts, and purification methods like chromatography .
Key structural data include:
The primary chemical reactions involving this compound include:
Technical details regarding these reactions often include specific conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity .
The mechanism of action for 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one primarily involves its interaction with VAP-1. This protein plays a crucial role in leukocyte adhesion and migration during inflammation. By inhibiting VAP-1 activity, this compound may reduce pain and inflammatory responses through the following processes:
Data supporting these mechanisms often come from preclinical studies assessing the efficacy of VAP-1 inhibitors in animal models .
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment through HPLC or GC .
The primary applications of 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one are in:
Ongoing research may further elucidate its pharmacokinetics and therapeutic potential in clinical settings .
The retrosynthetic deconstruction of 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one prioritizes strategic disconnections at amide and ether linkages. The molecule dissects into three key synthons: (i) 4-chlorophenol (aromatic fragment), (ii) chloroacetyl chloride (α-halocarbonyl electrophile), and (iii) 4-(tetrahydrofuran-3-yl)-1,4-diazepane (N-heterocyclic core). The tetrahydrofuran-diazepane scaffold itself requires further disconnection via reductive amination or ring-closing metathesis. A viable route involves coupling 1,4-diazepane with 3-bromotetrahydrofuran under SN₂ conditions, leveraging the nucleophilicity of the diazepane nitrogen. The final assembly employs amide bond formation between the diazepane-tetrahydrofuran hybrid and chloroacetyl chloride, followed by nucleophilic aromatic substitution (SNAr) with 4-chlorophenoxide [10]. This approach ensures modularity, allowing independent optimization of each fragment. Challenges include stereocontrol at the tetrahydrofuran-diazepane junction and regioselectivity during chlorophenoxy installation, necessitating orthogonal protecting groups such as Boc (tert-butyloxycarbonyl) for the diazepane nitrogen during etherification [8].
Stereoselective synthesis of the 1,4-diazepane ring exploits chiral catalysts to establish asymmetric centers. Copper(II) trifluoromethanesulfonate paired with phosphine-binaphthyl ligands (e.g., (S)-2,2´-binaphthoyl-(R,R)-di(1-phenylethyl)aminoyl-phosphine) enables enantioselective conjugate addition to alkylidene Meldrum’s acid derivatives, forming chiral intermediates for diazepane precursors [3]. Key steps include:
Table 1: Catalytic Systems for Asymmetric Diazepane Synthesis
Catalyst | Substrate | er | Yield (%) | Reference |
---|---|---|---|---|
Cu(OTf)₂/(S)-Binaphthyl-phosphine | Ethyl acrylamide | 98:2 | 80 | [3] |
Ru-BINAP | Enol ethers | 95:5 | 75 | [10] |
Proline-derived organocatalyst | Aldehydes | 90:10 | 82 | [8] |
Chlorophenoxy installation employs nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, optimized for regioselectivity and minimal diazepane degradation. Key methodologies include:
Mechanochemical strategies eliminate solvents and reduce energy consumption via high-frequency ball milling. The synthesis involves three tandem steps:
Table 2: Mechanochemical vs. Solution-Phase Synthesis Metrics
Parameter | Mechanochemical | Solution-Phase | Improvement |
---|---|---|---|
Reaction Time | 3.5 hours | 16 hours | 78% reduction |
Solvent Consumption | 0 mL/g product | 300 mL/g product | 100% reduction |
E-Factor* | 2.1 | 18.7 | 89% reduction |
Overall Yield | 75% | 68% | 10% increase |
Environmental factor (kg waste/kg product)
Mechanochemistry enhances atom economy by suppressing solvent-wasting protection/deprotection steps and enables direct use of carboxylic acids via in situ activation. Scale-up trials (100 g) demonstrate consistent purity (>98%) using twin-screw extrusion, validating industrial viability [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1